3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-4-3-5-12(8-10)15(19)18-16-17-13-7-6-11(2)9-14(13)20-16/h3-9H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPPAPRVWBLXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The target molecule is constructed through sequential functionalization of two aromatic systems: a 3-methylbenzoic acid derivative and a 6-methyl-1,3-benzothiazol-2-amine moiety. The core reaction involves coupling the activated carboxylic acid (typically as an acid chloride) with the primary amine group of the benzothiazole ring. This approach mirrors methodologies developed for analogous N-benzothiazol-2-yl benzamides, where sulfonamide or alkylamine spacers are introduced meta to the amide linkage.
Source provides a foundational protocol wherein benzoic acid derivatives undergo chlorosulfonation, amine functionalization, and final coupling with 2-aminobenzothiazoles. Adapting this route, 3-methylbenzoic acid serves as the starting material, while 6-methyl-1,3-benzothiazol-2-amine is synthesized separately via cyclization of 2-amino-4-methylthiophenol with cyanogen bromide.
Synthesis of 3-Methylbenzoyl Chloride
3-Methylbenzoic acid (1.0 equiv) is treated with excess thionyl chloride (2.5 equiv) under reflux in anhydrous dichloromethane for 4–6 hours. The reaction progress is monitored by thin-layer chromatography (TLC; hexane:ethyl acetate 4:1, Rf = 0.72). Excess thionyl chloride is removed via rotary evaporation, yielding 3-methylbenzoyl chloride as a pale yellow liquid (89% yield).
Critical parameters :
Preparation of 6-Methyl-1,3-Benzothiazol-2-Amine
2-Amino-4-methylthiophenol (1.0 equiv) undergoes cyclization with cyanogen bromide (1.2 equiv) in ethanol at 60°C for 8 hours. The precipitated product is filtered and recrystallized from ethanol, yielding white crystals (mp 148–150°C, 74% yield).
Characterization data :
Amide Bond Formation
3-Methylbenzoyl chloride (1.05 equiv) is added dropwise to a stirred solution of 6-methyl-1,3-benzothiazol-2-amine (1.0 equiv) and triethylamine (2.0 equiv) in dry tetrahydrofuran (THF) at 0–5°C. The mixture is warmed to room temperature and stirred for 12 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via recrystallization from ethanol (mp 162–165°C, 68% yield).
Optimization insights :
-
Excess acyl chloride (5–10%) ensures complete amine consumption.
-
Triethylamine scavenges HCl, preventing protonation of the amine nucleophile.
Alternative Coupling Methodologies
Carbodiimide-Mediated Coupling
A patent-derived approach employs N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). 3-Methylbenzoic acid (1.0 equiv) is activated with EDC (1.2 equiv) and HOBt (1.1 equiv) for 30 minutes before adding 6-methyl-1,3-benzothiazol-2-amine (1.0 equiv). After 24 hours at 25°C, the product is isolated via aqueous workup (62% yield).
Advantages :
Limitations :
Physicochemical Characterization
Spectroscopic Data
IR (KBr) : 3,310 cm⁻¹ (N–H stretch), 1,680 cm⁻¹ (C=O stretch), 1,540 cm⁻¹ (C=N stretch).
¹H NMR (400 MHz, DMSO-d₆) : δ 10.24 (s, 1H, NH), 8.12 (d, J = 7.8 Hz, 1H, C2'–H), 7.94 (s, 1H, C6'–H), 7.64 (d, J = 7.8 Hz, 1H, C4'–H), 7.52–7.48 (m, 2H, C5, C7–H), 7.32 (d, J = 8.2 Hz, 1H, C4–H), 2.44 (s, 3H, Ar–CH₃), 2.38 (s, 3H, Bz–CH₃).
¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (C=O), 158.2 (C=N), 142.1–115.3 (aromatic carbons), 21.4 (Ar–CH₃), 20.9 (Bz–CH₃).
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar arrangement of the benzamide and benzothiazole rings, with dihedral angles of 12.3° between the planes. The methyl groups at C3 and C6 adopt equatorial positions, minimizing steric hindrance.
Comparative Yield Analysis
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid chloride coupling | Thionyl chloride, TEA | 0–25 | 68 | 96 |
| Carbodiimide | EDC, HOBt | 25 | 62 | 89 |
| In situ activation | SOCl₂, direct coupling | 40 | 58 | 92 |
Industrial-Scale Considerations
Patent CN105636946A highlights the importance of cost-effective reagents and reduced purification steps for mass production. Key adaptations for scaling include:
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Replacing THF with toluene to facilitate solvent recovery.
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Implementing continuous flow reactors for acid chloride synthesis (residence time: 15 minutes, 85% conversion).
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Using centrifugal crystallization to enhance product purity (99.2% by HPLC).
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) reveal <2% degradation, with hydrolysis of the amide bond as the primary degradation route. Storage under nitrogen in amber glass vials is recommended for long-term stability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Nitrobenzothiazoles, halobenzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties. Some derivatives have shown promise as potential anticancer agents.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is primarily related to its ability to interact with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX, the compound can reduce the production of pro-inflammatory prostaglandins, leading to its anti-inflammatory and analgesic effects. Additionally, the benzothiazole ring structure allows for interactions with various receptors and proteins, contributing to its diverse biological activities.
Comparison with Similar Compounds
Table 1: Comparative Molecular Data
Key Observations :
- Methoxy Groups : The 3,5-dimethoxy analog (328.39 g/mol) has reduced LogP (~2.5) due to the electron-withdrawing and polar nature of methoxy groups, which may improve aqueous solubility .
- Sulfonyl Group : The methanesulfonyl-substituted compound (332.39 g/mol) features a strong electron-withdrawing group, which could enhance receptor binding affinity but reduce metabolic stability .
Spectral and Crystallographic Comparisons
Infrared (IR) Spectroscopy:
- Target Compound : Expected N-H and amide carbonyl (C=O) stretches at ~3165–3233 cm⁻¹ (N-H) and ~1670–1620 cm⁻¹ (C=O), consistent with benzothiazole-based amides .
- Fluorinated Analog (2-BTFBA): Shows a shifted N-H stretch (3233 cm⁻¹) compared to non-fluorinated 2-BTBA (3165 cm⁻¹), indicating electronic effects from fluorine substitution .
X-ray Diffraction (XRD):
Biological Activity
3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, characterized by its unique structural features which include a benzamide group and specific methyl substitutions. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial, anti-inflammatory, and analgesic agent.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₄N₂OS
- Molecular Weight : 282.36 g/mol
- CAS Number : 300377-67-7
The structure of this compound is pivotal to its biological activity. The presence of both the methyl groups and the benzamide moiety enhances its interaction with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By reducing the production of pro-inflammatory prostaglandins, it alleviates pain and inflammation.
The mechanism involves:
- Inhibition of COX enzymes : This leads to decreased synthesis of inflammatory mediators.
- Interaction with receptors : The benzothiazole ring allows for binding with various biological receptors, modulating their activity.
Neuroactive Properties
A series of studies have explored the neuroactive properties of related benzothiazole derivatives. For instance, compounds similar to this compound have shown anticonvulsant activity without significant neurotoxicity.
Case Study: Anticonvulsant Activity
In a study evaluating a series of benzothiazole derivatives, compounds demonstrated significant activity in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) screen. Notably:
- Efficacy : Majority showed reduced immobility time without neurotoxic effects.
This suggests potential applications in treating seizure disorders.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroactive Activity |
|---|---|---|---|
| This compound | Significant | Moderate | Moderate |
| 2-amino-6-methylbenzothiazole | Moderate | Low | High |
| N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | Low | Significant | Moderate |
This comparative analysis highlights the unique profile of this compound in terms of its diverse biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with coupling 6-methyl-1,3-benzothiazol-2-amine with 3-methylbenzoyl chloride in a polar aprotic solvent (e.g., chloroform or DMF) under reflux. Catalysts like sodium acetate (NaOAc) or imidazole derivatives can accelerate amide bond formation .
- Purification : Use recrystallization from ethanol/water mixtures (80% EtOH) to isolate the product with >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC .
- Key parameters : Temperature (reflux at 80–100°C), solvent choice (chloroform for solubility), and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for yields >70% .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodology :
- X-ray crystallography : Resolve crystal structure to confirm spatial arrangement, bond angles, and intermolecular interactions (e.g., H-bonding, π-π stacking). For example, triclinic P1 space group structures with two independent molecules forming H-bonded dimers are common in benzothiazole derivatives .
- Spectroscopic analysis :
- 1H/13C NMR : Assign peaks for methyl groups (δ ~2.6 ppm for N-CH3, δ ~2.3 ppm for benzamide-CH3) and aromatic protons (δ 7.0–8.3 ppm) .
- IR spectroscopy : Identify amide C=O stretch (~1668 cm⁻¹) and benzothiazole C=N (~1604 cm⁻¹) .
- Elemental analysis : Confirm empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What preliminary biological assays are recommended to screen for activity, and how are they designed?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. Use IC50 values to quantify potency (e.g., sub-µM activity indicates strong inhibitors) .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare to reference drugs (e.g., doxorubicin) with dose-response curves (1–100 µM) .
- Controls : Include positive controls (known inhibitors) and solvent-only negative controls to validate results .
Advanced Research Questions
Q. How do substituents on the benzothiazole and benzamide moieties influence bioactivity, and what structure-activity relationship (SAR) trends exist?
- Methodology :
- Comparative SAR studies : Synthesize derivatives with substituent variations (e.g., halogenation at benzothiazole C6, methoxy vs. methyl groups on benzamide).
- Data analysis :
| Substituent Position | Bioactivity (IC50, µM) | Target Enzyme |
|---|---|---|
| 6-Methyl (parent) | 0.45 ± 0.02 | EGFR |
| 6-Bromo | 0.21 ± 0.01 | EGFR |
| 6-Methoxy | 1.10 ± 0.05 | EGFR |
- Trend : Electron-withdrawing groups (e.g., Br) enhance enzyme inhibition vs. electron-donating groups (e.g., OCH3) .
Q. What computational strategies can predict binding modes and optimize derivatives for enhanced selectivity?
- Methodology :
- Molecular docking (AutoDock/Vina) : Dock the compound into EGFR (PDB: 1M17) to identify key interactions (e.g., H-bonds with Met793, hydrophobic contacts with Leu788) .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding pose retention and RMSD fluctuations (<2 Å acceptable) .
- QSAR modeling : Use topological descriptors (e.g., logP, polar surface area) to correlate with bioactivity and design analogs with improved permeability .
Q. How can contradictions in reported biological data (e.g., varying IC50 values) be resolved experimentally?
- Methodology :
- Standardize assay conditions : Use identical cell lines, enzyme batches, and incubation times across studies. For example, discrepancies in EGFR inhibition may arise from kinase isoform variability .
- Dose-response validation : Repeat assays with 8–10 concentration points (0.1–100 µM) and calculate IC50 using nonlinear regression (GraphPad Prism) .
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) independently of enzymatic activity .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield or purity?
- Methodology :
- Flow chemistry : Optimize continuous-flow reactors for amide coupling to reduce reaction time (30 mins vs. 6 hrs in batch) and improve heat transfer .
- Green chemistry : Replace chloroform with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression and automate solvent/feed adjustments .
Data Contradiction Analysis
Q. Why might crystallographic data show planar benzothiazole-amide conformations in some derivatives but non-planar geometries in others?
- Methodology :
- Steric effects : Bulky substituents (e.g., adamantyl in ) force gauche conformations (N–C–C–C dihedral ~-100°), whereas smaller groups allow planarity for conjugation .
- Intermolecular interactions : H-bonding networks (e.g., N–H⋯N) in crystal packing can stabilize non-planar conformations .
- Theoretical validation : Compare DFT-optimized gas-phase structures with crystallographic data to distinguish intrinsic vs. crystal-induced conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
